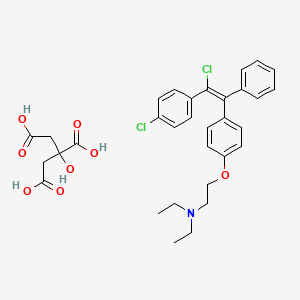
Cerivastatin-D3, Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerivastatin-D3, Sodium Salt (Cerivastatin-D3) is an organic compound that has recently been gaining attention in the scientific community. It is a synthetic derivative of the natural product cerivastatin, a statin drug used to reduce cholesterol levels. Cerivastatin-D3 is a white, crystalline solid that is soluble in water and has a melting point of 142-144°C. Cerivastatin-D3 has a variety of applications in scientific research and has been studied for its potential use in drug development.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism : Cerivastatin is known for its effective reduction of serum cholesterol levels at microgram doses. It is well-absorbed, reaching peak plasma concentrations in 2-3 hours, and is predominantly metabolized in the liver. The drug shows high plasma protein binding and is mainly excreted as metabolites in the feces and urine (Mück, 2000).
Cardiac Hypertrophy and Heart Failure Prevention : Cerivastatin has shown potential in preventing the development of cardiac hypertrophy and heart failure. In animal models, cerivastatin treatment resulted in better cardiac function and reduced cardiac hypertrophy and fibrosis compared to controls (Hasegawa et al., 2003).
Treatment of Hypercholesterolemia : Cerivastatin has been used in the treatment of primary hypercholesterolemia. Clinical trials have indicated that cerivastatin is effective in reducing serum cholesterol levels, with improved efficacy at higher doses (Sasaki et al., 1998).
Anti-Cancer Properties : In vitro studies have shown that cerivastatin can inhibit the proliferation and invasion of cancer cells. It has been observed to induce cell cycle arrest and affect cell signaling pathways in aggressive breast cancer cell lines (Denoyelle et al., 2001).
Atherosclerosis : Cerivastatin has been studied for its effects on atherosclerosis. It has been shown to inhibit the progression of atherosclerosis and affect the lesional composition in animal models, contributing to plaque stabilization and delaying the progression of early atherosclerosis (Shiomi & Ito, 1999).
Biliary Lipid Metabolism : An uncontrolled study on patients with hypercholesterolemia indicated that cerivastatin does not adversely affect biliary lipid metabolism, and might even decrease lithogenicity in certain patient subgroups (Tazuma et al., 1998).
Mecanismo De Acción
Target of Action
Cerivastatin-D3, Sodium Salt, primarily targets hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Mode of Action
Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, leading to a decrease in cholesterol in hepatic cells . This results in the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Cerivastatin affects the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn upregulates LDL-receptors and increases the hepatic uptake of LDL-cholesterol from the circulation .
Pharmacokinetics
Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of Cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Cerivastatin is subject to two main oxidative biotransformation reactions, leading to the formation of three metabolites . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .
Result of Action
The primary result of Cerivastatin’s action is the reduction of cholesterol levels in hepatic cells . This leads to an increase in hepatic uptake of LDL-cholesterol from the circulation, effectively lowering LDL cholesterol and triglycerides . Additionally, Cerivastatin suppresses the growth of macrophages and decreases the expression of matrix metalloproteinases and tissue factor molecules, thus reducing acute coronary events .
Action Environment
The action of this compound can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cerivastatin-D3, Sodium Salt is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, this compound results in a decrease in cholesterol in hepatic cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is effective in lowering LDL cholesterol and triglycerides and is used to treat primary hypercholesterolemia and mixed dyslipidemia . It also inhibits the proliferation and invasiveness of MDA-MB-231 cells, mainly by RhoA inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves competitive inhibition of HMG-CoA reductase . This results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Temporal Effects in Laboratory Settings
This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration followed by a monoexponential decay with an elimination half-life of 2 to 3 hours .
Metabolic Pathways
This compound is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .
Transport and Distribution
This compound is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerivastatin-D3, Sodium Salt involves the conversion of several starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Cerivastatin", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaBH3CN)", "Sodium chloride (NaCl)", "Methanol (CH3OH)", "Ethyl acetate (CH3COOC2H5)", "Acetic acid (CH3COOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of Cerivastatin-D3", "Cerivastatin is reacted with deuterium oxide (D2O) in the presence of sodium hydroxide (NaOH) to produce Cerivastatin-D3.", "Step 2: Reduction of Cerivastatin-D3", "Cerivastatin-D3 is reduced using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol (CH3OH) or ethyl acetate (CH3COOC2H5) to produce the corresponding alcohol.", "Step 3: Formation of Sodium Salt", "The alcohol is then reacted with acetic acid (CH3COOH) and sodium hydroxide (NaOH) to form the sodium salt of the alcohol.", "Step 4: Purification", "The sodium salt is purified using hydrochloric acid (HCl) and water (H2O) to obtain the final product, Cerivastatin-D3, Sodium Salt." ] } | |
| 916314-45-9 | |
Fórmula molecular |
C₂₆H₃₀D₃FNNaO₅ |
Peso molecular |
484.55 |
Sinónimos |
(3R,5R,6E)-7-[4-(4-Fluorophenyl)-5-(methoxy-d3-methyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt (1:1), Rivastatin-D3, Baycol-D3, Lipobay-D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


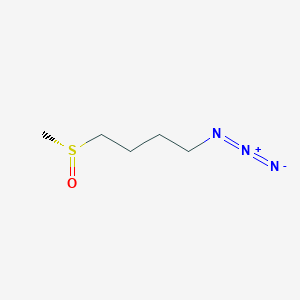
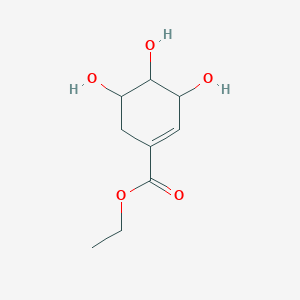

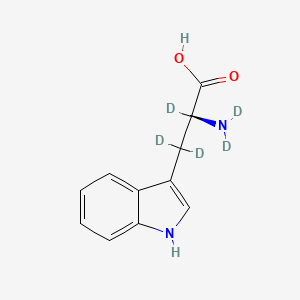
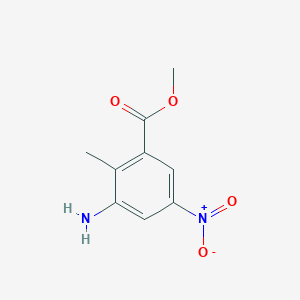
![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)



